molecular formula C21H24F3N3O B5336479 2-[4-(2-methylbenzyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[4-(2-methylbenzyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5336479
M. Wt: 391.4 g/mol
InChI Key: BYJFVLSTBNVUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-methylbenzyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound that has attracted the attention of scientific researchers due to its potential applications in various fields. This compound is commonly referred to as TFMPP and is a member of the piperazine family of compounds. TFMPP has been widely studied due to its potential use in the treatment of various diseases and conditions.

Mechanism of Action

The exact mechanism of action of TFMPP is not fully understood. However, it is believed that TFMPP acts as a serotonin receptor agonist. TFMPP has been shown to bind to the 5-HT2A receptor subtype, which is involved in the regulation of various physiological processes such as mood, cognition, and perception.
Biochemical and Physiological Effects:
TFMPP has been shown to have various biochemical and physiological effects. TFMPP has been shown to increase the release of dopamine and norepinephrine in the brain. TFMPP has also been shown to increase the levels of various neurotransmitters such as serotonin and acetylcholine.

Advantages and Limitations for Lab Experiments

One of the advantages of using TFMPP in lab experiments is its ability to selectively bind to specific serotonin receptor subtypes. This allows researchers to study the specific effects of TFMPP on various physiological processes. However, one of the limitations of using TFMPP in lab experiments is its potential for off-target effects. TFMPP has been shown to bind to other receptor subtypes besides the 5-HT2A receptor subtype, which can lead to unwanted effects.

Future Directions

There are several future directions for the study of TFMPP. One potential area of research is the development of new compounds that have similar or improved effects compared to TFMPP. Another potential area of research is the study of the long-term effects of TFMPP on various physiological processes. Additionally, the potential use of TFMPP in the treatment of various diseases and conditions should be further explored.

Synthesis Methods

The synthesis of TFMPP involves the reaction of 1-(2-trifluoromethylphenyl)piperazine with 2-methylbenzyl chloride. The reaction is carried out in the presence of a base and a solvent. The resulting product is then purified using various techniques such as chromatography and recrystallization.

Scientific Research Applications

The potential applications of TFMPP in scientific research are vast. TFMPP has been studied for its potential use in the treatment of various diseases and conditions such as depression, anxiety, and schizophrenia. TFMPP has also been studied for its potential use as a neuroprotective agent.

Properties

IUPAC Name

2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O/c1-16-6-2-3-7-17(16)14-26-10-12-27(13-11-26)15-20(28)25-19-9-5-4-8-18(19)21(22,23)24/h2-9H,10-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJFVLSTBNVUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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